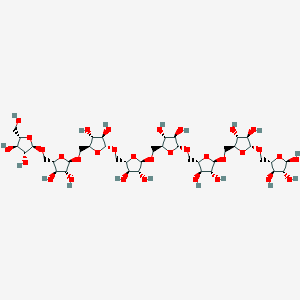

Arabinooctaose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arabinooctaose is a carbohydrate molecule that belongs to the group of oligosaccharides. It consists of eight sugar units, including arabinose and glucose, and has a molecular weight of 1,056.2 g/mol. Arabinooctaose is commonly found in plant cell walls and is known to have various biological and physiological effects.

Applications De Recherche Scientifique

Gene Regulation Studies

Research on the L-arabinose operon of Escherichia coli has provided significant insights into the mechanism of positive regulation of gene activity. This includes the discovery of DNA looping and how regulatory proteins change their DNA-binding properties in response to arabinose presence. The research has evolved from genetics to physiological, biochemical, and now biophysical studies at the atomic level (Schleif, 2000).

Biofuel Production

A modified strain of Saccharomyces cerevisiae has been engineered to utilize L-arabinose for growth and ferment it to ethanol. This expands the substrate fermentation range of S. cerevisiae, making it valuable for biomass-to-ethanol fermentation processes, especially in utilizing pentoses like L-arabinose found in cellulosic biomass hydrolysates (Becker & Boles, 2003).

Fungal Metabolism and Bioconversion

Fungi produce extracellular arabinanases, including α-L-arabinofuranosidases, to release L-arabinose from plant polymers, crucial for developing biofuels and bioproducts. The intracellular catabolism of L-arabinose in fungi like Aspergillus niger follows a four-step path, resulting in intermediates for the pentose phosphate pathway. This process is integral to the oxidoreductive degradation of other sugars like D-galactose (Seiboth & Metz, 2011).

Enzymatic Research

Research on α-L-arabinofuranosidase from Anoxybacillus kestanbolensis revealed its broad pH and temperature activity range, offering insights into the enzyme’s potential industrial applications, including in hydrolyzing various arabinose-containing polymers (Canakcı et al., 2008).

Industrial Enzyme Production

Alpha-L-arabinofuranosidase, an enzyme crucial for hydrolyzing hemicellulose, has various industrial applications. It acts by removing arabinose substituents, thus enhancing the bioconversion of lignocellulosic biomass. The review by Poria et al. (2020) highlights its production, genetic engineering approaches for enhanced production, and its synergism with other biomass hydrolyzing enzymes, outlining its extensive industrial relevance (Poria et al., 2020).

Biochemical and Structural Studies

L-Arabinose isomerase, an enzyme in the microbial pentose phosphate pathway, is crucial for producing rare sugars like D-tagatose and L-ribulose, which have high commercial value. Recent studies focus on novel AI screening, molecular modification, and structural biology, providing insights for industrial applications in food and pharmaceutical industries (Xu et al., 2014).

Propriétés

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O33/c41-1-9-17(42)26(51)34(67-9)60-3-11-19(44)28(53)36(69-11)62-5-13-21(46)30(55)38(71-13)64-7-15-23(48)32(57)40(73-15)65-8-16-24(49)31(56)39(72-16)63-6-14-22(47)29(54)37(70-14)61-4-12-20(45)27(52)35(68-12)59-2-10-18(43)25(50)33(58)66-10/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKPDOVLMQKECH-GXESVQKASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)OCC8C(C(C(O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)OC[C@H]8[C@@H]([C@H]([C@@H](O8)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinooctaose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)